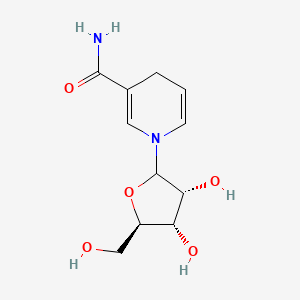![molecular formula C32H48S2Sn2 B8234030 (5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B8234030.png)
(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane
Overview
Description
(5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) is a complex organotin compound with the molecular formula C32H48S2Sn2 and a molecular weight of 734.28 g/mol . This compound is characterized by its unique structure, which includes a naphtho[1,2-b:5,6-b’]dithiophene core substituted with hexylnaphtho groups and trimethylstannane moieties. It is primarily used in advanced materials research and organic electronics.
Preparation Methods
The synthesis of (5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the naphtho[1,2-b:5,6-b’]dithiophene core.
Substitution Reaction: Hexyl groups are introduced to the naphtho[1,2-b:5,6-b’]dithiophene core through a substitution reaction.
Stannylation: The final step involves the stannylation of the substituted naphtho[1,2-b:5,6-b’]dithiophene core using trimethyltin chloride under specific reaction conditions.
Chemical Reactions Analysis
(5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trimethylstannane groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) has several scientific research applications, including :
Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.
Materials Science: The compound is studied for its potential use in advanced materials with unique electronic properties.
Chemical Research: It serves as a precursor for the synthesis of other complex organotin compounds.
Mechanism of Action
The mechanism of action of (5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) involves its interaction with molecular targets and pathways related to its electronic properties . The naphtho[1,2-b:5,6-b’]dithiophene core plays a crucial role in its electronic behavior, while the trimethylstannane groups influence its reactivity and stability.
Comparison with Similar Compounds
(5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) can be compared with other similar compounds, such as :
(5,10-Dihexylnaphtho[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylsilane): This compound has similar structural features but with trimethylsilane groups instead of trimethylstannane.
(5,10-Dihexylnaphtho[1,2-b5,6-b’]dithiophene-2,7-diyl)bis(trimethylgermane): This compound features trimethylgermane groups, offering different electronic properties.
The uniqueness of (5,10-Dihexylnaphtho[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(trimethylstannane) lies in its specific combination of electronic properties and reactivity, making it valuable for specialized research applications.
Properties
IUPAC Name |
(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30S2.6CH3.2Sn/c1-3-5-7-9-11-19-17-23-24(25-21(19)13-15-27-25)18-20(12-10-8-6-4-2)22-14-16-28-26(22)23;;;;;;;;/h13-14,17-18H,3-12H2,1-2H3;6*1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZDAKWPDYSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C(C3=C2SC(=C3)[Sn](C)(C)C)CCCCCC)C4=C1C=C(S4)[Sn](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48S2Sn2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]thiourea](/img/structure/B8233948.png)

![(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8233954.png)








![trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234014.png)
![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)

